molecular formula C6H11NO3 B8121750 Methyl (S)-2-amino-2-(oxetan-3-YL)acetate

Methyl (S)-2-amino-2-(oxetan-3-YL)acetate

Cat. No. B8121750
M. Wt: 145.16 g/mol
InChI Key: PEBXHAVHVOZWTQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (S)-2-amino-2-(oxetan-3-YL)acetate” is a chemical compound with the empirical formula C6H8O3 . It is a derivative of oxetane, a four-membered heterocyclic compound containing one oxygen atom .


Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of interest in recent years . A common method for the synthesis of oxetane derivatives involves the ring opening of epoxides . In the case of “Methyl (S)-2-amino-2-(oxetan-3-YL)acetate”, the starting compound “(N-Boc-azetidin-3-ylidene)acetate” was obtained from “(N-Boc)azetidin-3-one” by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of “Methyl (S)-2-amino-2-(oxetan-3-YL)acetate” is characterized by an oxetane ring, which is a four-membered ring containing one oxygen atom .


Chemical Reactions Analysis

The chemical reactivity of oxetane derivatives is often explored through their reactions with various nucleophiles . For instance, the reaction of carboxylic acids with terminal epoxides provides a convenient synthetic approach to 1,2-diol monoesters .


Physical And Chemical Properties Analysis

“Methyl (S)-2-amino-2-(oxetan-3-YL)acetate” is a solid compound . Its molecular weight is 128.13 .

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

“Methyl (S)-2-amino-2-(oxetan-3-YL)acetate” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Preparation of Methyl (Oxetan-3-ylidene)acetate

“Methyl (S)-2-amino-2-(oxetan-3-YL)acetate” is also used in the preparation of methyl (oxetan-3-ylidene)acetate . The starting oxetan-3-one was used in the Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate with a 73% yield .

Synthesis of Structurally Diverse 2-Methyl Derivatives

This compound is used in the synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives . A convenient and straightforward synthesis from 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines in methanol at 60 °C temperature is described .

Suzuki–Miyaura Cross-Coupling Reaction

“Methyl (S)-2-amino-2-(oxetan-3-YL)acetate” is used in the Suzuki–Miyaura cross-coupling reaction . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Biological Activities

The pharmacophore subunit of azetidine in aza-heterocyclic molecules is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Commercial Availability

“Methyl-2-(boc-amino)-2-(oxetan-3-yl)acetate” is commercially available and can be ordered from scientific supply companies . It is used in various research and development applications .

properties

IUPAC Name

methyl (2S)-2-amino-2-(oxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXHAVHVOZWTQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-2-amino-2-(oxetan-3-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.